Benzothiazole-d4
Overview
Description
Benzothiazole-d4 is a deuterated derivative of benzothiazole, an aromatic heterocyclic compound. The deuterium atoms replace the hydrogen atoms in the benzothiazole structure, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Benzothiazole itself is known for its presence in various natural and synthetic products, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to interact with a variety of targets, contributing to their wide range of biological activities . They have been reported to inhibit several enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . In addition, benzothiazole derivatives have been found to inhibit BCL-2, a key enzyme involved in apoptosis .
Mode of Action
The mode of action of benzothiazole derivatives varies depending on the specific derivative and its target. For example, some benzothiazole derivatives have been found to exhibit antibacterial activity by inhibiting key enzymes involved in bacterial growth and replication . Other benzothiazole derivatives have been found to inhibit BCL-2, thereby inducing apoptosis in cancer cells . The specific interactions between benzothiazole derivatives and their targets are still under investigation.
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways due to their ability to interact with multiple targets. For instance, by inhibiting BCL-2, benzothiazole derivatives can disrupt the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family, leading to dysregulation of apoptosis in affected cells . This can lead to cell death, which is particularly beneficial in the context of cancer treatment.
Pharmacokinetics
It is excreted to the kidney and is promptly absorbed, reaching high plasma concentrations within 1–2 hours, with a half-life of 6–8 hours .
Result of Action
The result of the action of benzothiazole derivatives can vary depending on the specific compound and its target. For example, benzothiazole derivatives that inhibit BCL-2 can induce apoptosis in cancer cells, potentially leading to a reduction in tumor size . On the other hand, benzothiazole derivatives that inhibit key enzymes in bacteria can exhibit antibacterial activity, potentially leading to the eradication of bacterial infections .
Action Environment
The action of benzothiazole derivatives can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the stability and efficacy of these compounds. Moreover, the pH and temperature of the environment can also influence the activity of benzothiazole derivatives
Biochemical Analysis
Biochemical Properties
Benzothiazole-d4 plays a significant role in biochemical reactions, particularly in the context of cancer pathogenesis and drug resistance . It interacts with key enzymes such as BCL-2, a family of enzymes that plays a crucial role in apoptosis . Disruption in the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family can lead to dysregulation of apoptosis in affected cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of certain cancer cells and decrease the activity of inflammatory factors IL-6 and TNF-α .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the BCL-2 family of proteins, key regulators of the mitochondrial apoptotic pathway .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have shown that it significantly inhibits the proliferation of cancer cells at certain doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process that involves various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiazole-d4 can be synthesized through several methods. One common approach involves the deuteration of benzothiazole using deuterium gas or deuterated reagents. The process typically includes the following steps:
Deuteration of 2-aminobenzenethiol: This involves the reaction of 2-aminobenzenethiol with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and deuterium gas in controlled environments to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzothiazole-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form benzothiazole sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form benzothiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents; various solvents and temperatures.
Major Products Formed:
Oxidation: Benzothiazole sulfoxides, benzothiazole sulfones.
Reduction: Benzothiazoline derivatives.
Substitution: Halogenated benzothiazoles, nitrobenzothiazoles, sulfonated benzothiazoles.
Scientific Research Applications
Benzothiazole-d4 has a wide range of scientific research applications, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent internal standard for NMR spectroscopy, providing clear and distinct signals.
Pharmaceutical Research: this compound is used in the development of new drugs, particularly in studying the metabolism and pharmacokinetics of benzothiazole derivatives.
Chemical Biology: It serves as a probe in studying biological systems and interactions involving benzothiazole compounds.
Material Science: this compound is used in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties
Comparison with Similar Compounds
Benzothiazole: The non-deuterated parent compound, widely used in various applications.
Benzoxazole: Similar structure with an oxygen atom replacing the sulfur atom in the thiazole ring.
Thiazole: Lacks the fused benzene ring, but shares the thiazole ring structure
Uniqueness of Benzothiazole-d4:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique for NMR spectroscopy and other analytical techniques.
Stability: Deuterium atoms provide increased stability to the compound, making it useful in long-term studies and applications
This compound stands out due to its unique properties and wide range of applications in scientific research, making it a valuable compound in various fields.
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c1-2-4-7-6(3-1)8-5-9-7/h1-5H/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJUPLGTWVMSFF-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=CS2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445275 | |
Record name | Benzothiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194423-51-3 | |
Record name | Benzothiazole-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.